2-[1-(Difluoromethyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a chemical compound with the molecular formula C6H8F2O2. It is a cyclopropyl derivative and a fluorinated analog of gamma-aminobutyric acid, a neurotransmitter that plays a vital role in the central nervous system. This compound has been investigated for its pharmacological properties, primarily as a potential treatment for anxiety disorders.
Preparation Methods
The synthesis of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves the reaction between cyclopropylmethyl bromide and sodium difluoroacetate, followed by hydrolysis of the resulting product. The compound can be purified using various methods, including recrystallization and column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-[1-(Difluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(Difluoromethyl)cyclopropyl]acetic acid has significant applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with gamma-aminobutyric acid receptors.
Medicine: Explored as a potential treatment for anxiety disorders due to its activity at gamma-aminobutyric acid receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmission, leading to potential anxiolytic effects. The molecular targets and pathways involved include specific subtypes of gamma-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission.
Comparison with Similar Compounds
2-[1-(Difluoromethyl)cyclopropyl]acetic acid is unique due to its difluoromethyl group and cyclopropyl ring, which confer distinct chemical and pharmacological properties. Similar compounds include:
Gamma-aminobutyric acid: The
Properties
IUPAC Name |
2-[1-(difluoromethyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)6(1-2-6)3-4(9)10/h5H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZRSHZBAUDHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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